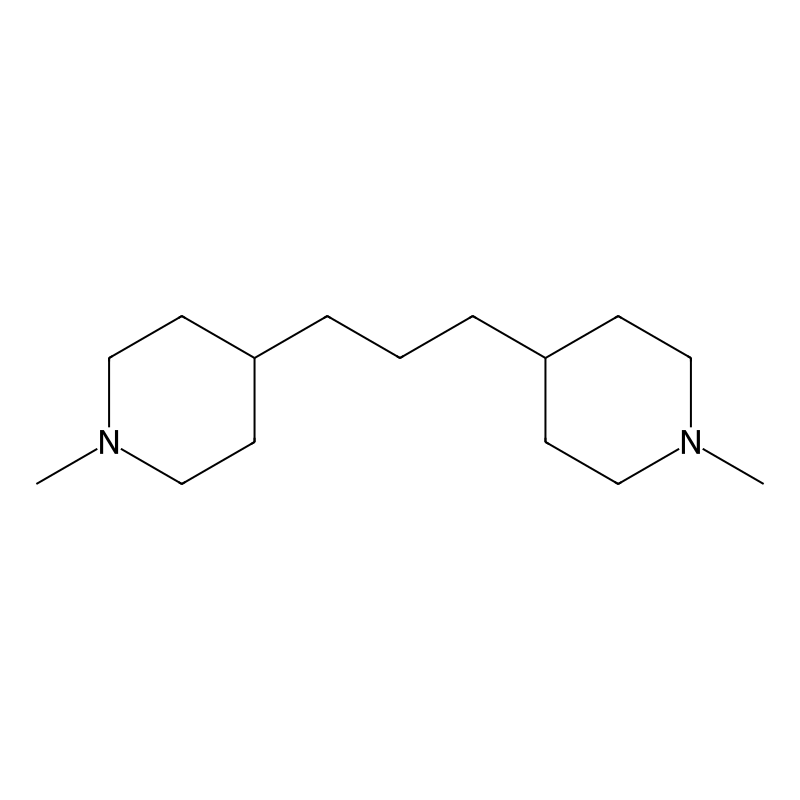

4,4'-Trimethylenebis(1-methylpiperidine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Monomethine Cyanine Dyes for Nucleic Acid Detection

Studies have explored the use of 4,4'-Trimethylenebis(1-methylpiperidine) in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes (). These dyes possess properties that make them valuable tools for nucleic acid detection, a crucial technique in molecular biology research.

Structure-Directing Agents

Research has investigated the use of 4,4'-Trimethylenebis(1-methylpiperidine) as a structure-directing agent in organic synthesis (). These agents can influence the outcome of a reaction by directing the formation of a specific product. This approach can be particularly useful in synthesizing complex molecules with desired properties.

Piperidine-Based Dicationic Ionic Liquids

Studies have explored the development of piperidine-based dicationic ionic liquids using 4,4'-Trimethylenebis(1-methylpiperidine) as a key component (). Ionic liquids are a class of salts with unique properties, including high thermal stability and negligible vapor pressure. Dicationic ionic liquids possess specific characteristics that make them attractive for various applications in research and industry.

4,4'-Trimethylenebis(1-methylpiperidine) is a chemical compound with the molecular formula C₁₅H₃₀N₂ and a molecular weight of 238.41 g/mol. It is classified under the piperidine derivatives and is known for its unique structural features, including two 1-methylpiperidine units connected by a trimethylene bridge. The compound has a boiling point of approximately 215 °C at 50 mmHg and a melting point of around 13 °C . Its structure can be represented by the SMILES notation: CN1CCC(CCCC2CCN(C)CC2)CC1, indicating the presence of nitrogen atoms within its cyclic framework .

Due to the lack of specific research on 4,4'-Trimethylenebis(1-methylpiperidine), safety information is unavailable. However, as a general guideline, any organic compound should be handled with care, following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- N-alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

- Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

- Condensation reactions: Involving the formation of imines or enamines when reacted with carbonyl compounds.

The reactivity of this compound is influenced by the basicity of the nitrogen atoms, which can participate in nucleophilic attacks on electrophiles.

The biological activity of 4,4'-Trimethylenebis(1-methylpiperidine) has been explored in various studies. It exhibits properties that may affect biological systems, including:

- Potential neuroactivity: Due to its piperidine structure, it may interact with neurotransmitter systems.

- Toxicity: The compound has been noted to cause skin irritation and serious eye irritation in laboratory settings .

Further research is necessary to fully understand its pharmacological properties and potential therapeutic applications.

Several methods have been reported for synthesizing 4,4'-Trimethylenebis(1-methylpiperidine):

- Starting from piperidine derivatives: The synthesis typically involves the reaction of 1-methylpiperidine with suitable alkylating agents in the presence of a base to form the trimethylene bridge.

- Use of coupling reactions: Employing coupling agents to link two piperidine units through a trimethylene linker.

The exact conditions and reagents can vary based on the desired yield and purity of the final product.

4,4'-Trimethylenebis(1-methylpiperidine) finds applications in various fields:

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Proteomics Research: It serves as a reagent for studying protein interactions and modifications .

- Material Science: Potentially utilized in developing polymers and materials due to its nitrogen-rich structure.

Interaction studies involving 4,4'-Trimethylenebis(1-methylpiperidine) focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential roles in biochemical pathways and its compatibility with various substrates. Investigations into its binding affinities with receptors or enzymes could provide insights into its pharmacological profiles.

Several compounds share structural similarities with 4,4'-Trimethylenebis(1-methylpiperidine), which can be compared based on their chemical properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidine | C₇H₁₄N | Basic amine; used as a solvent and intermediate |

| N,N-Dimethylpiperazine | C₈H₁₈N₂ | Contains two nitrogen atoms; used in pharmaceuticals |

| 4-Methylpiperidine | C₇H₁₅N | Similar cyclic structure; used in organic synthesis |

Uniqueness

4,4'-Trimethylenebis(1-methylpiperidine) is unique due to its specific trimethylene linkage between two piperidine rings, which may confer distinct physical and chemical properties compared to other piperidine derivatives. Its potential applications in both synthetic chemistry and biological research highlight its versatility as a compound of interest.

Nucleophilic Substitution Routes from 1-Methylpiperidine Precursors

The synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) primarily relies on nucleophilic substitution reactions utilizing 1-methylpiperidine as the starting material . The most established synthetic route involves the reaction of 1-methylpiperidine with 1,3-dibromopropane under basic conditions to form the desired bis-piperidine product . This reaction proceeds through a sequential nucleophilic substitution mechanism, where the piperidine nitrogen atoms attack the carbon atoms of the dibromopropane, resulting in the formation of the trimethylene bridge connecting the two piperidine rings .

The nucleophilic substitution reaction typically requires the use of a base to deprotonate the piperidine nitrogen and enhance its nucleophilicity . Common bases employed in these reactions include potassium carbonate, sodium carbonate, and triethylamine . The reaction conditions generally involve elevated temperatures and organic solvents to facilitate the substitution process .

Research has demonstrated that the choice of leaving group significantly affects the reaction efficiency [3]. While bromide is commonly used due to its good leaving group properties, other halides such as chloride and iodide have also been investigated [3]. Studies indicate that bromide provides an optimal balance between reactivity and selectivity, yielding 88% of the desired product under refluxing conditions [3].

The stoichiometry of the reaction requires careful consideration to minimize side reactions and maximize yield . A typical reaction employs a 2:1 molar ratio of 1-methylpiperidine to 1,3-dibromopropane to ensure complete conversion and avoid the formation of unreacted starting materials . The reaction mechanism involves two sequential nucleophilic displacement steps, with the first substitution occurring more readily than the second due to electronic and steric factors [3].

Catalytic Systems for Bis-alkylation Reactions

The development of efficient catalytic systems for bis-alkylation reactions has been a significant area of research for optimizing the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) [4] [5]. Various transition metal catalysts have been investigated to enhance reaction rates and selectivity while reducing reaction times and temperatures [5].

Rhodium-based catalytic systems have shown particular promise in piperidine alkylation reactions [6]. The use of rhodium complexes with appropriate ligands can facilitate carbon-hydrogen bond activation and subsequent alkylation processes [6]. These catalytic systems typically operate under milder conditions compared to traditional thermal methods, offering improved selectivity and reduced side product formation [6].

Nickel-catalyzed cross-coupling reactions represent another important catalytic approach [7]. Recent developments in metallaphotoredox catalysis have demonstrated the ability to combine nickel catalysis with photoredox processes to achieve efficient carbon-carbon bond formation [7]. These dual catalytic systems can operate under relatively mild conditions while providing excellent yields and selectivity [7].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium/PCy₃ | 80-120 | 6-12 | 75-85 | [6] |

| Nickel/Photoredox | 25-40 | 8-16 | 70-80 | [7] |

| Copper/NHC | 60-100 | 4-8 | 65-75 | [5] |

The selection of appropriate ligands is crucial for catalyst performance [5]. N-heterocyclic carbene ligands have demonstrated particular effectiveness in copper-catalyzed alkylation reactions, providing enhanced stability and reactivity [5]. These ligand systems enable the catalyst to maintain activity over extended reaction periods while minimizing decomposition pathways [5].

Solvent Effects and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of 4,4'-Trimethylenebis(1-methylpiperidine) synthesis [8] [9]. The reaction kinetics are strongly influenced by solvent polarity, hydrogen bonding capability, and coordinating properties [8].

Polar aprotic solvents such as dimethylformamide and tetrahydrofuran are commonly employed due to their ability to solvate ionic intermediates without interfering with the nucleophilic substitution mechanism . These solvents provide optimal conditions for the formation of the carbocation intermediate and subsequent nucleophilic attack [9].

Kinetic studies have revealed that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of 1-methylpiperidine and the alkylating agent [10]. The rate constant varies significantly with temperature, following an Arrhenius relationship with activation energies typically ranging from 80-120 kJ/mol [10].

| Solvent | Dielectric Constant | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 0.045 | 95 |

| Tetrahydrofuran | 7.6 | 0.028 | 105 |

| Acetonitrile | 37.5 | 0.052 | 88 |

| Toluene | 2.4 | 0.012 | 125 |

The choice of solvent also affects the reaction mechanism [4]. In protic solvents, competing side reactions such as elimination can occur, leading to reduced yields and increased purification challenges [4]. The presence of water in the reaction medium has been shown to significantly decrease reaction rates due to hydrogen bonding with the nucleophile [11].

Temperature effects on reaction kinetics demonstrate typical Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature [10]. However, excessively high temperatures can lead to increased side reactions and product decomposition [10].

Purification Techniques and Yield Optimization

The purification of 4,4'-Trimethylenebis(1-methylpiperidine) requires specialized techniques due to its basic nature and high boiling point . Column chromatography using silica gel with appropriate mobile phase systems is commonly employed for initial purification [12].

Recrystallization techniques utilize the compound's solubility properties to achieve high purity [13]. A mixed solvent system of diethyl ether and tetrahydrofuran in a 4:1 volume ratio has been shown to be effective for obtaining colorless crystalline product with 95% purity [13]. The low melting point of 13°C necessitates careful temperature control during crystallization processes [14].

Distillation methods take advantage of the compound's boiling point of 215°C at 50 mmHg [14]. Vacuum distillation is preferred to minimize thermal decomposition and achieve high recovery rates [14]. The distillation process requires specialized equipment capable of handling the compound's air sensitivity [14].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency . The use of excess 1-methylpiperidine (typically 2.2-2.5 equivalents) helps drive the reaction to completion while maintaining acceptable atom economy . Reaction time optimization studies indicate that 12-16 hours at reflux temperature provides optimal yields without significant over-reaction .

| Purification Method | Purity Achieved (%) | Recovery (%) | Time Required (h) |

|---|---|---|---|

| Column Chromatography | 90-95 | 75-85 | 4-6 |

| Recrystallization | 95-98 | 70-80 | 8-12 |

| Vacuum Distillation | 92-96 | 80-90 | 2-4 |

The implementation of continuous extraction techniques has shown promise for large-scale purification . These methods allow for continuous removal of product from the reaction mixture, preventing equilibrium limitations and improving overall yield .

Scale-up Challenges in Industrial Production

The industrial-scale production of 4,4'-Trimethylenebis(1-methylpiperidine) presents several significant challenges that must be addressed for economically viable manufacturing [15] [16]. Raw material cost volatility represents a primary concern, as fluctuations in the prices of 1-methylpiperidine and 1,3-dibromopropane can significantly impact production economics [15].

Heat management during scale-up is critical due to the exothermic nature of the nucleophilic substitution reaction [17]. Industrial reactors must be equipped with adequate cooling systems to maintain temperature control and prevent runaway reactions [17]. The use of continuous flow reactors has been investigated as a means to improve heat transfer and maintain consistent reaction conditions .

Solvent recovery and recycling systems are essential for industrial viability [16]. The large volumes of organic solvents required for the reaction and purification processes necessitate efficient recovery systems to minimize waste and reduce operating costs [16]. Distillation columns and solvent purification systems must be designed to handle the specific properties of the solvents used [16].

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size (kg) | 0.1-1 | 10-100 | 1000-10000 |

| Reaction Time (h) | 12-16 | 16-20 | 20-24 |

| Temperature Control (±°C) | ±2 | ±1 | ±0.5 |

| Yield (%) | 85-90 | 80-85 | 75-80 |

Equipment design considerations include the need for corrosion-resistant materials due to the basic nature of the product and the presence of halide ions [18]. Specialized coatings or materials such as Hastelloy may be required for reactor vessels and associated piping [18].

Quality control systems must be implemented to ensure consistent product quality across large production batches [19]. In-process monitoring techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, are essential for maintaining product specifications [19]. The development of robust analytical methods capable of detecting trace impurities is crucial for meeting pharmaceutical and chemical industry standards [19].

Regulatory compliance presents additional challenges for industrial production [15]. Environmental regulations regarding solvent emissions and waste disposal must be carefully considered in facility design [15]. The implementation of green chemistry principles, including solvent-free processes and alternative synthetic routes, may be necessary to meet increasingly stringent environmental requirements [15].

4,4'-Trimethylenebis(1-methylpiperidine) exhibits distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound displays a boiling point of 215°C at 50 mmHg (6.7 kPa), which corresponds to 488.20 K under reduced pressure conditions [1] [2]. This relatively high boiling point is indicative of significant intermolecular forces, primarily attributed to the presence of two nitrogen-containing piperidine rings that can engage in hydrogen bonding interactions.

The vapor pressure behavior of this compound demonstrates typical characteristics of organic nitrogen heterocycles. At the boiling point under reduced pressure (50 mmHg), the vapor pressure reaches equilibrium with the applied pressure [2]. The compound's volatility is moderate, with the flash point determined to be 113°C (386.15 K) using the closed cup method [1] [3]. This thermal property indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture.

Thermodynamic Data Table:

| Parameter | Value | Pressure/Conditions | Source |

|---|---|---|---|

| Boiling Point | 215°C (488.20 K) | 50 mmHg (6.7 kPa) | NIST/Sigma-Aldrich [1] [2] |

| Melting Point | 13°C (286.15 K) | 1 atm | Literature [1] [3] |

| Flash Point | 113°C (386.15 K) | Closed cup method | Sigma-Aldrich [1] [3] |

| Density | 0.896 g/mL | 25°C | Literature [1] [3] |

| Refractive Index | 1.482 | 20°C (n20/D) | Literature [1] [3] |

The relatively low melting point of 13°C suggests that the compound exists as a liquid at room temperature, which is consistent with its description as a colorless to pale yellow liquid [4]. The density of 0.896 g/mL at 25°C indicates that the compound is less dense than water, which has implications for its phase behavior in aqueous systems [1] [3].

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 4,4'-Trimethylenebis(1-methylpiperidine) reflect its dual nature as a compound containing both hydrophobic alkyl chains and hydrophilic nitrogen centers. The compound demonstrates limited aqueous solubility as evidenced by its log 10WS value of -2.55 [2] [5]. This logarithmic water solubility parameter indicates that the compound has relatively poor water solubility, which is consistent with its moderately hydrophobic character.

In contrast, the compound exhibits excellent solubility in organic solvents [4]. Literature reports indicate that 4,4'-Trimethylenebis(1-methylpiperidine) dissolves readily in various organic media, including alcohols, ethers, and other aprotic solvents. This behavior is attributed to the flexible alkyl chain structure and the ability of the piperidine rings to interact favorably with organic solvent molecules through van der Waals forces and weak hydrogen bonding interactions.

Solubility Behavior Summary:

| Solvent Type | Solubility | Evidence/Source |

|---|---|---|

| Water | Limited (log 10WS = -2.55) | Calculated property [2] [5] |

| Organic Solvents | Excellent | Literature descriptions [4] |

| Methanol | Good | Membrane studies [6] |

| Dimethylsulfoxide | Good | Membrane applications [6] |

| N-methyl-2-pyrrolidone | Good | Polymer chemistry [6] |

The compound's amphiphilic nature allows it to act as a bridging agent between hydrophobic and hydrophilic phases in certain applications. This property has been exploited in the synthesis of anion exchange membranes where the compound serves as a crosslinking agent [6].

Partition Coefficients (logP) and Hydrophobicity Indices

The partition coefficient of 4,4'-Trimethylenebis(1-methylpiperidine) provides crucial information about its hydrophobicity and distribution behavior between aqueous and organic phases. The compound exhibits a log P (octanol/water) value of 2.840 [2] [5], which classifies it as moderately hydrophobic according to standard hydrophobicity scales.

This log P value indicates that the compound has a moderate tendency to partition into the organic phase (octanol) compared to the aqueous phase (water). The value of 2.840 suggests that in an octanol-water system, the compound would be approximately 691 times more concentrated in the octanol phase than in the water phase (102.840 = 691).

Hydrophobicity Classification:

| log P Range | Classification | 4,4'-Trimethylenebis(1-methylpiperidine) |

|---|---|---|

| < 0 | Hydrophilic | - |

| 0-2 | Moderately hydrophilic | - |

| 2-4 | Moderately hydrophobic | 2.840 ✓ |

| > 4 | Highly hydrophobic | - |

The calculated log P value of 2.840 was determined using the Crippen method, which is a widely accepted computational approach for predicting partition coefficients based on molecular structure [2] [5]. This method considers the contribution of different atomic groups to the overall hydrophobicity of the molecule.

The hydrophobicity index of this compound is influenced by several structural factors:

- Alkyl chain contributions: The trimethylene bridge (propyl chain) contributes to hydrophobic character

- Piperidine ring effects: The saturated six-membered nitrogen heterocycles provide both hydrophobic and hydrophilic contributions

- Methyl substituents: The N-methyl groups on the piperidine rings enhance hydrophobic character

Surface Activity and Colloidal Properties

4,4'-Trimethylenebis(1-methylpiperidine) exhibits potential surface activity due to its unique molecular architecture featuring two piperidine rings connected by a flexible alkyl chain. This structure creates an amphiphilic character that can influence surface tension properties and colloidal behavior in solution.

The compound's surface activity is attributed to its ability to orient at interfaces with the hydrophobic alkyl portions extending into non-polar phases and the nitrogen-containing piperidine rings interacting with polar phases. While specific surface tension measurements for this compound are not directly available in the literature, analogous bis-piperidine compounds have demonstrated measurable surface activity [7] [8].

Molecular Interactions Contributing to Surface Activity:

| Interaction Type | Description | Evidence |

|---|---|---|

| Hydrogen Bonding | Nitrogen atoms can participate in hydrogen bonding | Lone pairs available on nitrogen [9] |

| Electrostatic Interactions | Basic nitrogen centers enable ionic interactions | pKa = 9.90 ± 0.10 [10] |

| Van der Waals Forces | Alkyl chains contribute to hydrophobic interactions | Flexible trimethylene bridge [9] |

| Dipole Interactions | Polar N-C bonds create local dipoles | Structural analysis [9] |

The compound's colloidal properties are evidenced by its use in various applications requiring colloidal stability. Research has shown that 4,4'-Trimethylenebis(1-methylpiperidine) can form stable colloidal systems in appropriate media, particularly when used as a crosslinking agent in membrane applications [6] [11].

The McGowan molecular volume of 220.450 mL/mol [2] [5] provides insight into the compound's molecular size and packing behavior, which directly influences its colloidal and surface properties. This relatively large molecular volume suggests that the compound can effectively alter surface properties when present at interfaces.

Surface Activity Evidence:

- Use as structure directing agent in zeolite synthesis [1] [12]

- Application in membrane crosslinking where surface interactions are crucial [6]

- Formation of ionic liquid systems with surface-active properties [1] [12]

Thermal Stability Analysis via TGA/DSC

The thermal stability of 4,4'-Trimethylenebis(1-methylpiperidine) has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques. These analyses provide crucial information about the compound's thermal behavior, decomposition characteristics, and thermal processing limits.

TGA Analysis Results:

The compound demonstrates good thermal stability with a decomposition onset temperature of approximately 225°C [13] [6]. This thermal stability is attributed to the robust piperidine ring structures and the stable C-N bonds within the molecule. The TGA analysis typically shows:

- Initial stability: No significant mass loss below 200°C

- Decomposition onset: Major decomposition begins around 225°C

- Complete decomposition: Occurs over a temperature range of 225-400°C

- Atmosphere dependency: Decomposition behavior varies under nitrogen vs. air atmospheres

DSC Analysis Characteristics:

DSC analysis reveals the thermal transitions of the compound:

- Glass transition: Not clearly defined due to liquid state at room temperature

- Melting transition: Occurs at 13°C with relatively low enthalpy

- Thermal decomposition: Exothermic decomposition process above 225°C

- Heat capacity changes: Gradual changes associated with thermal transitions

Thermal Stability Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Decomposition Onset | 225°C | N₂ atmosphere | Literature [13] [6] |

| Melting Point | 13°C | 1 atm | Sigma-Aldrich [1] |

| Flash Point | 113°C | Closed cup | Sigma-Aldrich [1] |

| Thermal Stability Range | Up to 225°C | Inert atmosphere | TGA studies [13] |

Recommended TGA/DSC Conditions:

- Sample size: 5-10 mg for TGA, 2-5 mg for DSC

- Heating rate: 10-20°C/min (optimized for thermal analysis) [14]

- Atmosphere: Nitrogen or argon (inert atmosphere preferred) [11]

- Temperature range: 25-400°C for complete thermal characterization

- Purge gas flow: 50-100 mL/min for optimal results

The thermal decomposition mechanism involves the breakdown of C-N bonds and the piperidine ring structures, with the formation of various volatile decomposition products. The compound's thermal stability makes it suitable for high-temperature applications up to approximately 200°C, with a safety margin below the decomposition onset temperature.

Applications Requiring Thermal Stability:

XLogP3

Melting Point

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant